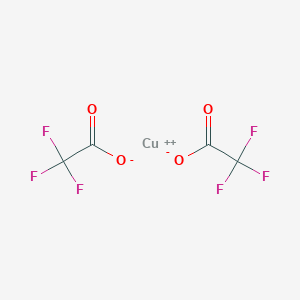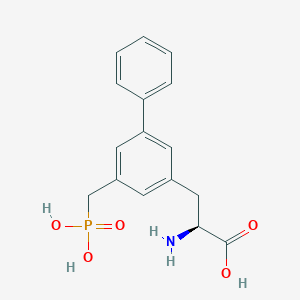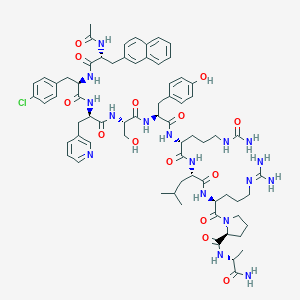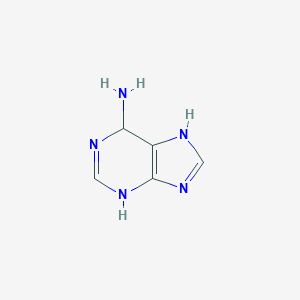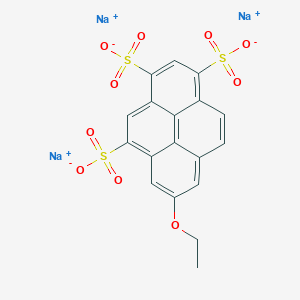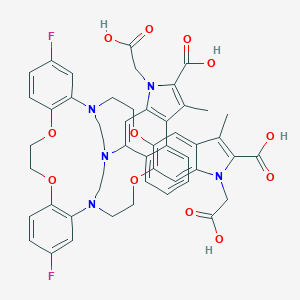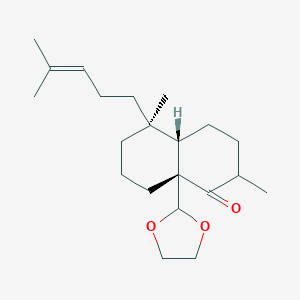![molecular formula C24H28N2O2 B055178 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 118106-69-7](/img/structure/B55178.png)
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine, also known as HOP-8, is a compound that belongs to the family of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism of action of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine is not fully understood. However, studies have shown that 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine inhibits the activity of various enzymes, including topoisomerase II and COX-2. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine also induces the production of reactive oxygen species, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. In vivo studies have shown that 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine in lab experiments is its potential applications in various fields. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has shown promising properties as an anticancer agent, anti-inflammatory agent, and hole-transporting material. However, one of the limitations of using 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine for in vitro studies. Additionally, the mechanism of action of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine. In the field of pharmaceuticals, further studies are needed to understand the mechanism of action of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine and its potential applications as an anticancer and anti-inflammatory agent. In the field of materials science, further studies are needed to optimize the properties of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine for use in organic electronics. Additionally, further studies are needed to improve the solubility of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine, which can enhance its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine involves the reaction of 4-hydroxybenzaldehyde and 4-octyloxybenzaldehyde with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. The yield of the reaction is around 60%, and the purity of the product is confirmed through various analytical techniques, including NMR and HPLC.
Aplicaciones Científicas De Investigación
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has shown potential applications in various fields, including pharmaceuticals and materials science. In pharmaceuticals, 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has been studied for its anticancer properties. Studies have shown that 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has also been studied for its potential use as an anti-inflammatory agent. In materials science, 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has been studied for its potential use in organic electronics. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has shown promising properties as a hole-transporting material, which can be used in the fabrication of organic solar cells and organic light-emitting diodes.
Propiedades
Número CAS |
118106-69-7 |
|---|---|
Fórmula molecular |
C24H28N2O2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
4-[2-(4-octoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-4-5-6-7-16-28-23-14-10-20(11-15-23)24-25-17-21(18-26-24)19-8-12-22(27)13-9-19/h8-15,17-18,27H,2-7,16H2,1H3 |
Clave InChI |
LXVACABFNGVECP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Sinónimos |
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)-phenyl]-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






